Welcome to the BenchChem Online Store!
molecular formula C8H15ClN2O B1601752 1-Acetyl-4-(2-chloroethyl)piperazine CAS No. 54504-51-7

1-Acetyl-4-(2-chloroethyl)piperazine

Cat. No. B1601752
M. Wt: 190.67 g/mol
InChI Key: ZNHWTCMEXMUSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04337250

Procedure details

1-Acetylpiperazine (1.28 g, 10 mmoles), 1,2-dichloroethane (5 g, 50 mmoles), anhydrous sodium carbonate (2.5 g) and potassium iodide (25 mg) are combined in 40 ml of 3-methyl-2-butanone and refluxed for 16 hours. The reaction mixture is evaporated to dryness in vacuo and the residue distributed between 100 ml of water and 150 ml of methylene chloride. The methylene chloride layer is dried over anhydrous magnesium sulfate and evaporated to dryness to yield 2-(4-acetylpiperazino)-ethyl chloride.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
25 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl:10][CH2:11][CH2:12]Cl.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>CC(C)C(=O)C>[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:12][CH2:11][Cl:10])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
25 mg
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.